molecular formula C47H67N13O14S2 B14750789 H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H

H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H

Cat. No.: B14750789
M. Wt: 1102.2 g/mol
InChI Key: AYJSELDHDXYDKX-BTQYNBJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide contains a sequence of amino acids, including cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, ornithine, and glycine. The presence of cysteine residues suggests potential disulfide bond formation, which can influence the peptide’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group of the attached amino acid.

    Coupling: of the next amino acid using coupling reagents such as HBTU, HATU, or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis, ensuring high purity and yield. The use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups is common in industrial settings to protect the amino groups during synthesis .

Chemical Reactions Analysis

Types of Reactions

The peptide H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide’s structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as NHS-esters for amine modification.

Major Products Formed

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Formed through reduction of disulfide bonds.

    Modified peptides: Formed through substitution reactions.

Scientific Research Applications

The peptide H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H depends on its specific application

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: A peptide hormone with a similar structure, involved in social bonding and reproductive behaviors.

    Vasopressin: Another peptide hormone, similar in structure, that regulates water retention in the kidneys.

    Somatostatin: A peptide hormone that inhibits the release of several other hormones.

Uniqueness

The uniqueness of H-Cys(1)-DL-Tyr-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Orn-Gly-NH2.CH3CO2H lies in its specific amino acid sequence and potential for disulfide bond formation, which can influence its stability and biological activity. Its applications in various fields of research and industry highlight its versatility and importance .

Properties

Molecular Formula

C47H67N13O14S2

Molecular Weight

1102.2 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32?,33?,34-;/m0./s1

InChI Key

AYJSELDHDXYDKX-BTQYNBJVSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

Origin of Product

United States

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